1h-Pyrrolo[2,3-b]pyridine-1-carbaldehyde
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-1-carbaldehyde is a heterocyclic compound that features a fused pyrrole and pyridine ring system with an aldehyde functional group at the first position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-b]pyridine-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at elevated temperatures . Another method includes modifications of the Madelung and Fischer syntheses of indoles, which have been adapted to produce various substituted derivatives of 1H-pyrrolo[2,3-b]pyridine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may involve advanced catalytic processes and continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, bromine for bromination, iodine for iodination.
Major Products:
Oxidation: 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid.
Reduction: 1H-Pyrrolo[2,3-b]pyridine-1-methanol.
Substitution: 3-nitro-1H-pyrrolo[2,3-b]pyridine, 3-bromo-1H-pyrrolo[2,3-b]pyridine, 3-iodo-1H-pyrrolo[2,3-b]pyridine.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-1-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-carbaldehyde involves its interaction with specific molecular targets, such as fibroblast growth factor receptors. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival . This inhibition can result in the induction of apoptosis in cancer cells and the reduction of tumor growth .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde: Similar structure but with the aldehyde group at the third position.
1H-Pyrazolo[3,4-b]quinoline: Another heterocyclic compound with a fused ring system but different biological activities.
Uniqueness: 1H-Pyrrolo[2,3-b]pyridine-1-carbaldehyde is unique due to its specific substitution pattern and its potent inhibitory activity against fibroblast growth factor receptors. This makes it a valuable compound in the development of targeted cancer therapies .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-1-carbaldehyde is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C8H6N2O
- Molecular Weight : 150.15 g/mol
- CAS Number : 21873680
1. Anticancer Properties
Recent studies have highlighted the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a series of derivatives demonstrated potent inhibition against FGFR1, FGFR2, and FGFR3 with IC50 values as low as 7 nM for FGFR1. These compounds not only inhibited cancer cell proliferation but also induced apoptosis in breast cancer cells (4T1) and significantly reduced their migration and invasion capabilities .
2. Enzyme Inhibition
The compound has been identified as a potent inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase (TNIK), with some derivatives showing IC50 values lower than 1 nM. This inhibition correlates with reduced interleukin-2 (IL-2) secretion, indicating its potential role in modulating immune responses .
3. Anti-inflammatory Effects
The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets:
- FGFR Inhibition : By binding to the active sites of FGFRs, these compounds prevent the downstream signaling that leads to tumor growth and metastasis.
- TNIK Inhibition : The inhibition of TNIK disrupts pathways involved in cell proliferation and cytokine release, potentially offering a strategy for treating autoimmune diseases and cancers.
Case Studies
Properties
CAS No. |
58246-78-9 |
---|---|
Molecular Formula |
C8H6N2O |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
pyrrolo[2,3-b]pyridine-1-carbaldehyde |
InChI |
InChI=1S/C8H6N2O/c11-6-10-5-3-7-2-1-4-9-8(7)10/h1-6H |
InChI Key |
ZPMXNZBMNYCFHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)C=O |
Origin of Product |
United States |
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